![molecular formula C12H4Br6 B155695 3,3',4,4',5,5'-Hexabromobiphenyl CAS No. 60044-26-0](/img/structure/B155695.png)
3,3',4,4',5,5'-Hexabromobiphenyl
Overview
Description
Molecular Structure Analysis
The molecular formula of 3,3’,4,4’,5,5’-Hexabromobiphenyl is C12H4Br6 . Its molecular weight is 627.6 g/mol . The InChI identifier is InChI=1S/C12H4Br6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H .Chemical Reactions Analysis
3,3’,4,4’,5,5’-Hexabromobiphenyl binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .Physical And Chemical Properties Analysis
3,3’,4,4’,5,5’-Hexabromobiphenyl is a solid substance that appears as a colorless to white powder . Its molecular weight is 627.6 g/mol .Scientific Research Applications
Mutagenicity Studies
- No Mutagenic Effects in Mammalian Cells : Research by Kavanagh et al. (1985) investigated the mutagenicity of 3,3',4,4',5,5'-hexabromobiphenyl (3,4,5-HBB) in mammalian cells. The study found no mutagenic effects at the tested dose levels, suggesting that this compound might promote liver neoplasms through a non-genotoxic mechanism. This research contributes to understanding the safety profile of 3,4,5-HBB in biological systems (Kavanagh et al., 1985).
Toxicology and Pathology
- Toxicity and Pathological Effects : Render et al. (1982) conducted a study comparing the effects of 3,4,5-HBB with other polybrominated biphenyls in rats. They found that 3,4,5-HBB caused more severe pathological effects than other similar compounds, highlighting its potency and the need for cautious handling in research applications (Render et al., 1982).
Enzyme Induction
- Induction of Aryl Hydrocarbon Hydroxylase : Research by Robertson et al. (1982) found that 3,4,5-HBB can act as an inducer of liver microsomal drug-metabolizing enzymes in rats, resembling the effects of certain other inducers. This suggests potential applications in studies related to enzyme induction and liver metabolism (Robertson et al., 1982).
Hepatocarcinogenesis
- Promotion of Liver Tumors : Sleight (1985) highlighted that 3,4,5-HBB, along with other polybrominated biphenyls, acts as a promoter in hepatocarcinogenesis in rodents. This finding is significant for research into liver cancer and the role of environmental contaminants (Sleight, 1985).
Metabolism Studies
- In Vitro Metabolism : The metabolism of 3,4,5-HBB was studied by Houghton et al. (1980), who found that it undergoes transformation to various metabolites by rat liver microsomal enzymes. Such studies are crucial for understanding how this compound is processed in biological systems (Houghton et al., 1980).
Implications for Risk Assessment
- Activation of Ah Receptor Pathway : Brown et al. (2004) examined the interaction of 3,4,5-HBB with the Ah receptor, finding moderate to high concentrations can activate this pathway. This information is vital for risk assessment and understanding the potential biological impacts of exposure to this compound (Brown et al., 2004).
Mechanism of Action
Biochemical Pathways
It is known that the compound influences the expression of genes involved in the metabolism of xenobiotics . The downstream effects of this modulation would depend on the specific xenobiotics present and their roles in various biological processes.
Result of Action
The molecular and cellular effects of 3,3’,4,4’,5,5’-Hexabromobiphenyl’s action are primarily related to its influence on the expression of xenobiotic metabolizing enzymes . By modulating these enzymes, the compound can alter the metabolism and toxicity of various xenobiotics .
Action Environment
The action, efficacy, and stability of 3,3’,4,4’,5,5’-Hexabromobiphenyl can be influenced by various environmental factors. For instance, its persistence in the environment can lead to long-term exposure and bioaccumulation . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially affect its stability and activity.
Safety and Hazards
properties
IUPAC Name |
1,2,3-tribromo-5-(3,4,5-tribromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOOFXUEODCAIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)C2=CC(=C(C(=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208772 | |
Record name | 3,3',4,4',5,5'-Hexabromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4,4',5,5'-Hexabromobiphenyl | |
CAS RN |
60044-26-0 | |
Record name | PBB 169 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60044-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',4,4',5,5'-Hexabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4,4',5,5'-Hexabromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4,4',5,5'-HEXABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0S2JKE526 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 3,3',4,4',5,5'-Hexabromobiphenyl (345-HBB) in the body?
A: 345-HBB primarily exerts its effects by interacting with the aryl hydrocarbon receptor (AhR) pathway. [] While it does not directly activate the AhR like some other polybrominated biphenyls (PBBs), it can displace thyroxine (T4) from transthyretin (TTR), the major thyroid hormone transport protein. [, ] This displacement leads to increased clearance and metabolism of T4, resulting in decreased serum T4 levels. [, ] Additionally, 345-HBB induces the activity of liver enzymes like UDP-glucuronyltransferase, further contributing to the altered metabolism of thyroid hormones and vitamin A. [, ]
Q2: How does the structure of 345-HBB contribute to its biological activity?
A: While 345-HBB itself doesn't bind strongly to the AhR, its hydroxylated metabolites exhibit significant binding affinity to TTR. [] This binding is influenced by the presence of halogens, specifically bromine in the case of 345-HBB, adjacent to the hydroxyl group. [] The structure-activity relationship suggests that the position of halogenation plays a crucial role in determining the binding affinity to TTR and subsequent effects on thyroid hormone transport.
Q3: Does 345-HBB affect vitamin A metabolism? If so, how?
A: Yes, research has shown that 345-HBB administration impacts vitamin A metabolism. [, ] Specifically, it leads to a decrease in liver retinol and retinyl palmitate concentrations. [] This effect is linked to the induction of cytochrome P-450-dependent enzymes and UDP-glucuronyltransferase, which are involved in the metabolism and excretion of vitamin A. []
Q4: What are the long-term effects of 345-HBB exposure?
A: While acute exposure to 345-HBB primarily affects thyroid hormone and vitamin A metabolism, long-term exposure can lead to more chronic effects. Chronic treatment of rats with 345-HBB has been observed to significantly alter vitamin A metabolism. [] The exact long-term consequences of these changes require further investigation.
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